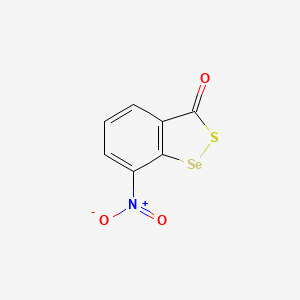
Trichlormethylsilan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichlormethylsilan, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .
准备方法
Synthetic Routes and Reaction Conditions: Trichlormethylsilan is typically synthesized through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves reducing the amount of metal catalyst to favor the formation of methyltrichlorosilane over other products like dimethyldichlorosilane .
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis to form silanols and hydrochloric acid. The reaction is as follows: [ \text{MeSiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{MeSi(OH)}_3 + 3 \text{HCl} ] The silanol formed is unstable and condenses to give a polymer network: [ \text{MeSi(OH)}3 \rightarrow \text{MeSiO}{1.5} + 1.5 \text{H}_2\text{O} ]
-
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts this compound to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]
-
Reduction: Reduction with alkali metals forms highly crosslinked materials like poly(methylsilyne): [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols such as methanol
Reduction: Alkali metals like sodium
Major Products:
Hydrolysis: Silanols and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Poly(methylsilyne) and sodium chloride
科学研究应用
Trichlormethylsilan has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various siloxane polymers and resins.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
作用机制
The mechanism of action of trichlormethylsilan primarily involves its reactivity with water and alcohols to form silanols and alkoxysilanes, respectively. These reactions are crucial for the formation of cross-linked polymer networks. The molecular targets include hydroxyl groups in water and alcohols, leading to the formation of siloxane bonds .
相似化合物的比较
- Trimethylsilyl chloride (CH₃)₃SiCl
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trichlorosilane (HSiCl₃)
Comparison:
- Trimethylsilyl chloride: Less reactive towards hydrolysis compared to trichlormethylsilan.
- Dimethyldichlorosilane: Produces more stable siloxane polymers but is less reactive.
- Trichlorosilane: More reactive and used in the production of high-purity silicon .
This compound stands out due to its high reactivity and versatility in forming various siloxane polymers, making it a valuable compound in both research and industrial applications.
属性
分子式 |
CCl3Si |
|---|---|
分子量 |
146.45 g/mol |
InChI |
InChI=1S/CCl3Si/c2-1(3,4)5 |
InChI 键 |
IPBRIJAYQVOWRM-UHFFFAOYSA-N |
规范 SMILES |
C([Si])(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)







